REACTION_CXSMILES
|
[N:1]([C:4]1[CH:8]=[CH:7][S:6][C:5]=1[CH:9]=[O:10])=[N+:2]=[N-:3].S(=O)(=O)([OH:13])N.Cl([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CC(C)=O.O>[N:1]([C:4]1[CH:8]=[CH:7][S:6][C:5]=1[C:9]([OH:13])=[O:10])=[N+:2]=[N-:3] |f:2.3,4.5.6,7.8|
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=C(SC=C1)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C.O
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
S(N)(O)(=O)=O
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the product was washed with diethyl ether (10 mL)
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Type
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ADDITION
|
Details
|
The aqueous layer was carefully treated with aqueous concentrated HCl to pH 1
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with diethyl ether (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=C(SC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |